molecular formula C9H8O3 B376773 4-Hydroxy-5-methylisophthalaldehyde CAS No. 3328-73-2

4-Hydroxy-5-methylisophthalaldehyde

Cat. No.: B376773
CAS No.: 3328-73-2
M. Wt: 164.16g/mol
InChI Key: VFXLJEVPCAPYPR-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylisophthalaldehyde is an organic compound with the molecular formula C9H8O3. It is a derivative of isophthalaldehyde, characterized by the presence of hydroxy and methyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylisophthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,4-diaminophenylhydrazine with 2-hydroxy-5-methylisophthalaldehyde under solvothermal conditions. This method yields carbon quantum dots with high fluorescence quantum yield and excellent water solubility .

Another synthetic route involves the multi-component reaction (MCR) approach. For example, a mixture of 5-ethyl-4-hydroxyisophthalaldehyde, ammonium acetate, and 4,4′-dimethoxybenzil in acetic acid can be heated at 110°C for several hours to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylisophthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Schiff bases, thioacetals, and various oxidized or reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methylisophthalaldehyde primarily involves its ability to form Schiff bases and other derivatives through reactions with nucleophiles. These reactions often involve the formation of covalent bonds between the aldehyde groups and nucleophilic sites on other molecules. The resulting compounds can exhibit unique properties, such as fluorescence or magnetic behavior, depending on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-methylisophthalaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized materials, such as fluorescent probes and magnetic complexes .

Properties

IUPAC Name

4-hydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXLJEVPCAPYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4-hydroxy-3-methylbenzaldehyde (7.0 g, 51.41 mmole) and magnesium chloride (7.3 g, 77.12 mmole) were mixed in acetonitrile (100 mL) and cooled to 0° C. (ice bath). Triethylamine (19.51 g, 192.79 mmole) followed by para-formaldehyde (10.41 g, 347 mmole) were added to above mixture, which was stirred for 1 hour. The mixture was warmed to room temperature and then heated to 90° C. for 18 hours. The contents were poured into water (100 mL) and extracted with EtOAc (2 X 100 mL). The combined extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo to give an off-white solid which was subject to flash chromatography (silica gel) and eluted with 100% CH2Cl2 to give an off-white solid (2.2 g, 26%). GCMS m/z 164.0 (M+). 1H NMR (CDCl3/400 MHz) 11.82 (s, 1H), 9.96 (s, 1H), 9.89 (s, 1H), 7.96 (s, 1H), 7.92 (s, 1H), 2.32 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.51 g
Type
reactant
Reaction Step Two
Quantity
10.41 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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